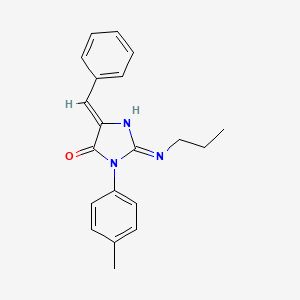![molecular formula C19H15N3OS B13377980 (5E)-2-anilino-5-[(1-methylindol-3-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B13377980.png)
(5E)-2-anilino-5-[(1-methylindol-3-yl)methylidene]-1,3-thiazol-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5E)-2-anilino-5-[(1-methylindol-3-yl)methylidene]-1,3-thiazol-4-one is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a thiazole ring, an indole moiety, and an aniline group, making it a versatile molecule for chemical reactions and biological interactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-2-anilino-5-[(1-methylindol-3-yl)methylidene]-1,3-thiazol-4-one typically involves the condensation of an aniline derivative with a thiazole precursor under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process. The purification of the final product is typically achieved through crystallization or chromatography techniques .
Análisis De Reacciones Químicas
Types of Reactions
(5E)-2-anilino-5-[(1-methylindol-3-yl)methylidene]-1,3-thiazol-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve the desired transformation with high yield and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .
Aplicaciones Científicas De Investigación
(5E)-2-anilino-5-[(1-methylindol-3-yl)methylidene]-1,3-thiazol-4-one has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs and treatments.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Mecanismo De Acción
The mechanism of action of (5E)-2-anilino-5-[(1-methylindol-3-yl)methylidene]-1,3-thiazol-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
Vanillin acetate: A compound with a similar aromatic structure but different functional groups.
Cresol: Another aromatic compound with hydroxyl and methyl groups.
Uniqueness
What sets (5E)-2-anilino-5-[(1-methylindol-3-yl)methylidene]-1,3-thiazol-4-one apart from similar compounds is its unique combination of a thiazole ring, an indole moiety, and an aniline group. This structural arrangement provides the compound with distinct chemical and biological properties, making it a valuable molecule for various applications .
Propiedades
Fórmula molecular |
C19H15N3OS |
|---|---|
Peso molecular |
333.4 g/mol |
Nombre IUPAC |
(5E)-5-[(1-methylindol-3-yl)methylidene]-2-phenylimino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C19H15N3OS/c1-22-12-13(15-9-5-6-10-16(15)22)11-17-18(23)21-19(24-17)20-14-7-3-2-4-8-14/h2-12H,1H3,(H,20,21,23)/b17-11+ |
Clave InChI |
LUYZIUNYNIGVNL-GZTJUZNOSA-N |
SMILES isomérico |
CN1C=C(C2=CC=CC=C21)/C=C/3\C(=O)NC(=NC4=CC=CC=C4)S3 |
SMILES canónico |
CN1C=C(C2=CC=CC=C21)C=C3C(=O)NC(=NC4=CC=CC=C4)S3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5Z)-5-[(5-chlorothiophen-2-yl)methylidene]-2-(4-ethylanilino)-1,3-thiazol-4-one](/img/structure/B13377902.png)
![4-[(11-Amino-2-oxo-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-3(7),8,10-trien-10-yl)diazenyl]benzenesulfonamide](/img/structure/B13377911.png)
![5,7-Dibromo-2-hydroxy-3-[3-(4-methoxyphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one](/img/structure/B13377919.png)

![5-[[(Z)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-2-[(E)-2-[4-[[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate](/img/structure/B13377931.png)

![2-(allylsulfanyl)-5-([2-(allylsulfanyl)-4-amino-6-oxo-1,6-dihydro-5-pyrimidinyl]{4-nitrophenyl}methyl)-6-amino-4(3H)-pyrimidinone](/img/structure/B13377943.png)
![(5Z)-5-[[1-[4-[(4-bromophenyl)methoxy]phenyl]-2,5-dimethylpyrrol-3-yl]methylidene]-2-(4-methylanilino)-1,3-thiazol-4-one](/img/structure/B13377950.png)
![3-hydroxy-3-[2-(4-isopropylphenyl)-2-oxoethyl]-1-[2-(2-methoxyphenoxy)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B13377955.png)
![(5Z)-5-[[1-(4-chlorophenyl)pyrrol-2-yl]methylidene]-2-(4-methoxyanilino)-1,3-thiazol-4-one](/img/structure/B13377957.png)
![2-[2-chloro-4-[(E)-[2-(4-ethylanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]-6-methoxyphenoxy]acetonitrile](/img/structure/B13377962.png)

![2-amino-3-[(3-methoxyphenyl)diazenyl]-4,5,6,7-tetrahydro-8H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-one](/img/structure/B13377990.png)
![5-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-13-methyl-11-phenyl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one](/img/structure/B13377993.png)
